molecular formula C16H18N2O4S B1235908 (2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B1235908
M. Wt: 334.4 g/mol
InChI Key: JGSARLDLIJGVTE-DYEKYZERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a penicillin.

Scientific Research Applications

Interaction with Metal Ions

  • The interaction of this compound with metal ions like Cu2+ and Zn(II) has been extensively studied. Potentiometric, UV, and 1H NMR techniques have revealed insights into the speciation models and stability constants of these interactions, demonstrating its potential in metal ion sequestration and complexation studies (Cardiano et al., 2017).

Antibacterial Activity

  • Schiff base derivatives of this compound have shown significant antibacterial activity against various bacterial strains, indicating its importance in developing new antibacterial agents (Al-Masoudi et al., 2015).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined using X-ray single-crystal techniques, providing valuable insights into their molecular configurations and interactions. This is crucial for understanding the physicochemical properties and designing new derivatives (Saouane et al., 2013).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their ability to inhibit the corrosion of metals like mild steel, highlighting its potential applications in corrosion prevention technologies (Eddy et al., 2007).

Crystallization Properties

  • Studies on the molar enthalpy of crystallization in different aqueous solutions have been conducted, which is significant for understanding the compound's solubility and crystallization behavior, essential in pharmaceutical manufacturing (Su & Wang, 2010).

Synthesis and Characterization

  • Novel synthesis and characterization methods for derivatives of this compound have been explored, broadening the scope of its applications in pharmaceuticals and material sciences (Al-Khkany, 2018).

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14+/m1/s1

InChI Key

JGSARLDLIJGVTE-DYEKYZERSA-N

Isomeric SMILES

CC1([C@@H](N2[C@@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 4
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

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